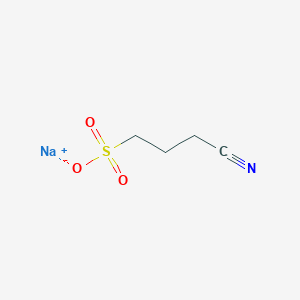

Sodium 3-Cyanopropane-1-sulfonate

説明

Sodium 3-Cyanopropane-1-sulfonate is a heterocyclic organic compound . It has a molecular weight of 172.158049 g/mol and a molecular formula of C4H7NO3S.Na . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a cyanopropane chain, a sulfonate group, and a sodium ion . The exact 3D structure can be visualized using molecular modeling tools .

科学的研究の応用

Polymer Modification : Sodium 2-acrylamide-2-methylpropane sulfonate (SAMPS), a chemical relative of Sodium 3-Cyanopropane-1-sulfonate, has been utilized for modifying poly(vinyl alcohol). This modification introduces the sodium sulfonate group into the polymer chain, enhancing its hydrophilic properties and enabling its solubility in water. This modification is notable for its reduced sensitivity to pH and the presence of inorganic salts (Moritani & Yamauchi, 1998).

Polyelectrolyte Studies : Sodium poly(3-methacryloyloxypropane-1-sulfonate), another similar compound, has been investigated in aqueous salt solutions. Studies focused on its chain characteristics, demonstrating its high expansion in concentrated NaCl solutions and its non-precipitation by any 1:1 electrolyte. This research offers insights into the hydrodynamic interactions and molecular structure of such polyelectrolytes (Tan & Gasper, 1975).

Synthesis of Hydrophilic Monomers : Sodium 2,3-dihydroxypropane sulfonic acid (NaDHPS), related to this compound, has been synthesized and used in producing unsaturated polyester resin. This involves a two-stage process utilizing maleic anhydride, phthalic anhydride, and other reagents. The resultant resin contains sulfonic monomer, highlighting the versatility of sodium sulfonate group-based compounds in resin synthesis (Jankowski, Rokicki, & Kicko-Walczak, 2004).

Chemiluminescent Labels : Sodium 3-bromopropane sulfonate has been employed as an alternative to toxic 1,3-propane sultone for introducing the N-sulfopropyl group in chemiluminescent acridinium ester labels used in clinical diagnostics. This illustrates the potential of sodium sulfonate derivatives in creating safer synthetic pathways for important diagnostic compounds (Natrajan & Wen, 2013).

Organic Electrode Materials : Sodium sulfonate groups substituted anthraquinone has been tested as an organic positive electrode material in potassium batteries. This research underscores the role of sodium sulfonate derivatives in enhancing the performance of organic electrode materials, indicating their potential in battery technology (Zhao, Yang, Sun, & Xu, 2018).

Gas Dehumidification Membranes : Sodium sulfonate-functionalized polyether ether ketones, synthesized for high sulfonation degrees, exhibit excellent thermal stability and mechanical properties. Their use as gas dehumidification membrane materials highlights the utility of sodium sulfonate groups in enhancing the selectivity and efficiency of membranes (Liu, Wang, & Chen, 2001).

Safety and Hazards

特性

IUPAC Name |

sodium;3-cyanopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHSQIXUBWHQS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)

![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)

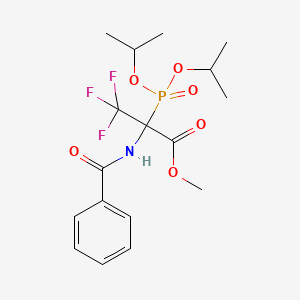

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)